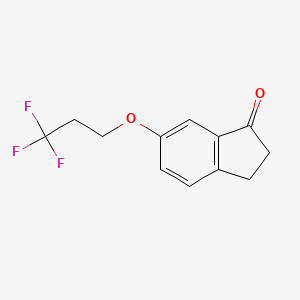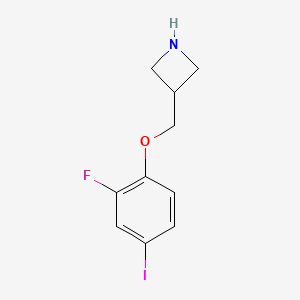
tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tert-butyl group, a fluoro-iodophenyl moiety, and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluoro-4-iodophenol with tert-butyl chloroformate in the presence of a base to form the corresponding carbamate . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine. Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are commonly used.
Aplicaciones Científicas De Investigación
Tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and iodo groups enhances its binding affinity and specificity towards these targets. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparación Con Compuestos Similares
Tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate can be compared with similar compounds such as:
tert-Butyl (4-iodophenyl)carbamate: Lacks the fluoro group, which may affect its reactivity and biological activity.
tert-Butyl (2-fluoro-4-iodophenyl)carbamate: Similar structure but different substitution pattern, influencing its chemical properties and applications.
tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate:
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-fluoro-4-iodophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FINO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLNAQQHDHHGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6'-Ethoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160091.png)
![6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160096.png)







